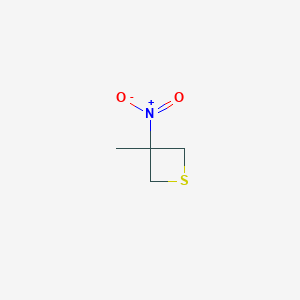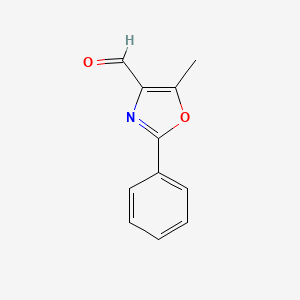
1-(Trifluoromethyl)isoquinoline
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)isoquinoline can be synthesized via several methods. One notable approach involves the copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent. This reaction proceeds under mild conditions and yields 1-(trifluoromethyl)isoquinolines efficiently . The general procedure includes the addition of isoquinoline-N-oxide to a solution containing 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent), DMAP, and copper(II) triflate in an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the copper-catalyzed reaction and the availability of starting materials suggest that this method could be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives with altered properties.
Oxidation and Reduction Reactions: The isoquinoline ring can be subjected to oxidation and reduction reactions, modifying the electronic properties and reactivity of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to the formation of isoquinoline N-oxides or reduced isoquinoline analogs .
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(Trifluoromethyl)isoquinoline exerts its effects is primarily related to its interaction with biological targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)quinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
1-(Trifluoromethyl)pyridine: Another fluorinated heterocycle with a pyridine ring.
Uniqueness: 1-(Trifluoromethyl)isoquinoline is unique due to its specific ring structure and the position of the trifluoromethyl group. This combination imparts unique electronic and steric properties, making it particularly valuable in drug design and materials science .
Propiedades
IUPAC Name |
1-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIKANRMRRBHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to produce 1-(trifluoromethyl)isoquinoline?
A1: Two main synthetic routes have been explored for the production of this compound:
- Copper-catalyzed reaction with Togni reagent: This method utilizes readily available isoquinoline-N-oxides and Togni reagent in the presence of a copper(II) triflate catalyst. [] This reaction proceeds efficiently under mild conditions, offering a practical approach to 1-(trifluoromethyl)isoquinolines.
- Photolysis of this compound 2-oxide: Irradiation of this compound 2-oxide leads to a rearrangement reaction, producing the corresponding 1,3-benzoxazepine (V) as the sole product. [] This photochemical method highlights an alternative pathway for the synthesis of structurally related heterocycles.
Q2: How do reaction conditions influence the synthesis of this compound derivatives?
A2: While both the copper-catalyzed method and photolysis offer routes to this compound derivatives, they exhibit different sensitivities to reaction conditions:
- Copper-catalyzed reaction: The efficiency of this method relies on the choice of catalyst and reaction conditions. Further optimization of the catalyst system and reaction parameters could lead to improved yields and broader substrate scope. []
- Photolysis: Interestingly, the photolysis of 2-(trifluoromethyl)quinoline 1-oxides, structurally similar to this compound 2-oxide, shows minimal dependence on the solvent used for irradiation. [] This observation suggests that the photochemical pathway might be less sensitive to solvent effects compared to the copper-catalyzed method.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)




